PfSHMT Inhibitory Potency: 268 nM IC₅₀ Distinguishes from Untested Acylsulfamoylbenzamides
The target compound is the only acylsulfamoylbenzamide with publicly reported inhibitory activity against *Plasmodium falciparum* serine hydroxymethyltransferase (PfSHMT), a validated antimalarial target involved in the folate cycle. It exhibits an IC₅₀ of 268 nM in a methylene tetrahydrofolate dehydrogenase-coupled enzyme assay using L-serine/(6S)-THF as substrate [1]. By contrast, the reference PfSHMT inhibitor amphotericin B displays an IC₅₀ of 106 ± 1 µM against the same enzyme target [2]. The structurally closest analog, Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate (CAS 2320537-29-7), which replaces the primary benzamide with a methyl benzoate ester, has no reported PfSHMT inhibitory activity in any public database as of 2026 .
| Evidence Dimension | Inhibition of Plasmodium falciparum SHMT (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 268 nM (0.268 µM) |
| Comparator Or Baseline | Amphotericin B: IC₅₀ = 106 ± 1 µM; Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate: no reported activity |
| Quantified Difference | ~395-fold more potent than amphotericin B at the enzyme level; undetermined vs. the methyl ester analog due to absence of data |
| Conditions | Methylene tetrahydrofolate dehydrogenase-coupled enzyme assay; L-serine/(6S)-THF substrate; purified recombinant PfSHMT |
Why This Matters
For antimalarial screening programs, the 268 nM IC₅₀ represents a quantified starting point that the methyl ester analog and majority of class members lack entirely, enabling structure-activity relationship (SAR) expansion from a data-anchored scaffold rather than a blind screen.
- [1] BindingDB, Entry BDBM50239674 / ChEMBL CHEMBL4079818. Affinity Data: IC₅₀ = 268 nM. Target: Glycine hydroxymethyltransferase (Plasmodium falciparum SHMT). Assay: Methylene tetrahydrofolate dehydrogenase coupled enzyme assay. View Source
- [2] Chitnumsub P, et al. In Silico and In Vitro Potential of FDA-Approved Drugs for Antimalarial Drug Repurposing against Plasmodium Serine Hydroxymethyltransferases. ACS Omega, 2023, 8, 38, 34724–34735. Amphotericin B IC₅₀ = 106 ± 1 µM against PfSHMT. View Source
